2-amino-6-chloro-1H-pyrimidin-4-one
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Overview
Description
2-amino-6-chloro-1H-pyrimidin-4-one, also known as 2-amino-4-chloro-6-hydroxypyrimidine, is a heterocyclic organic compound. It is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleotides and vitamins. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-chloro-6-hydroxypyrimidine typically involves the chlorination of 2-amino-6-hydroxypyrimidine. The reaction is carried out in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction mixture is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 2-amino-4-chloro-6-hydroxypyrimidine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-chloro-6-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a different pyrimidine derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-amino-4-chloro-6-oxopyrimidine, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-amino-4-chloro-6-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in nucleotide analogs and enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-6-hydroxypyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to therapeutic effects. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-chloro-6-methylpyrimidine
- 2-amino-4-chloro-6-ethoxypyrimidine
- 2-amino-4-chloro-6-phenoxypyrimidine
Uniqueness
2-amino-4-chloro-6-hydroxypyrimidine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for hydrogen bonding, enhancing its interaction with biological targets. Additionally, the chlorine atom provides a site for further chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-amino-6-chloro-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWACOJLJYUFKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=NC1=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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